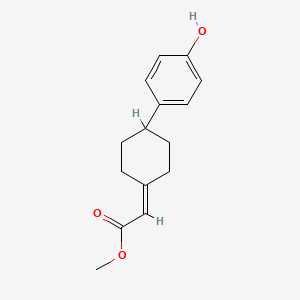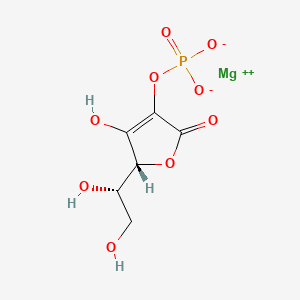
Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate
Descripción general
Descripción
“Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate” is a chemical compound with the molecular formula C15H18O3 . It is a specialty synthesis reagent .
Synthesis Analysis
The synthesis of “Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate” involves two stages . In the first stage, trimethyl phosphonoacetate reacts with sodium hydride in tetrahydrofuran at 12 - 20℃ for 1 hour . In the second stage, 4-(4-hydroxyphenyl)cyclohexan-1-one reacts with N,N,N’,N’-tetramethylguanidine in tetrahydrofuran at 8 - 20℃ for 17 hours .Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate” is represented by the formula C15H18O3 . This indicates that the compound consists of 15 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Imaging Applications
Synthesis of New Cyclofenil Derivatives for PET Imaging Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate and its derivatives have been synthesized for potential PET imaging applications, specifically targeting breast cancer estrogen receptors. Notable derivatives include [(11)C]methyl-2-{4-[bis(4-hydroxyphenyl)methylene]cyclohexyl}acetate among others. These derivatives offer promising avenues in medical imaging, especially in the context of diagnosing and understanding breast cancer at a molecular level (Gao et al., 2008).
Crystallographic Insights
Structural Characterization of Related Compounds Desvenlafaxinium chloranilate ethyl acetate solvate and methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate have been structurally characterized, providing valuable insights into the conformational dynamics and intermolecular interactions of these cyclohexyl and phenyl-based compounds. These studies lay the groundwork for understanding the structural subtleties of methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate and its analogs (Kaur et al., 2013), (Lee et al., 2017).
Biochemical Applications
Ionic Liquid Catalysis and Antioxidant Studies The compound’s framework has been employed in various biochemical applications, including Bronsted acidic ionic liquid catalysis for synthesizing imidazole derivatives and studying antioxidant properties and xanthine oxidase inhibitory activities of metal complexes derived from a similar structural motif. These applications underline the compound’s potential in facilitating diverse chemical reactions and in pharmacological contexts (Hilal & Hanoon, 2019), (Ikram et al., 2015).
Antimicrobial and Anti-inflammatory Properties
Exploration as Antimicrobial and Anti-inflammatory Agents Studies have explored the antimicrobial and anti-inflammatory potential of derivatives structurally related to methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate. This indicates the compound's relevance in developing new therapeutic agents, addressing the growing concern of antimicrobial resistance (Virmani & Hussain, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[4-(4-hydroxyphenyl)cyclohexylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-10,12,16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBMDHQWXLWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)



![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)